Silmitasertib

CK2 inhibition potency clinical candidates

Procure Silmitasertib (CX-4945) as the definitive clinical-stage CK2 inhibitor reference standard. With a Ki of 0.38 nM, extensive Phase I/II human PK/safety data, and distinct nuclear localization driving pro-apoptotic signaling, it is irreplaceable for translational oncology research, in vivo xenograft studies, and benchmarking next-generation CK2 inhibitors. Validate your CK2-targeted research with the only ATP-competitive CK2 inhibitor proven in human trials.

Molecular Formula C19H12ClN3O2
Molecular Weight 349.8 g/mol
CAS No. 1009820-21-6
Cat. No. B1669362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilmitasertib
CAS1009820-21-6
Synonyms5-(3-chlorophenylamino)benzo(c)(2,6)naphthyridine-8-carboxylic acid
CX 4945
CX-4945
CX4945
Molecular FormulaC19H12ClN3O2
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4
InChIInChI=1S/C19H12ClN3O2/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18/h1-10H,(H,22,23)(H,24,25)
InChIKeyMUOKSQABCJCOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Silmitasertib (CX-4945) Procurement Guide: Clinical-Stage CK2 Inhibitor


Silmitasertib (CX-4945; CAS 1009820-21-6) is an orally bioavailable, ATP-competitive small-molecule inhibitor of casein kinase 2 (CK2), a serine/threonine kinase implicated in oncogenic signaling, DNA damage response, and viral replication [1]. It is the first CK2 inhibitor to enter human clinical trials, with orphan drug designation for cholangiocarcinoma and ongoing Phase I/II evaluation in multiple solid tumor indications [2]. Silmitasertib exhibits subnanomolar potency against CK2α (IC50 1 nM, Ki 0.38 nM) and demonstrates a distinct selectivity profile, inhibiting only 7 of 238 kinases by >90% at 0.5 µM . As a clinical-stage tool compound with established pharmacokinetic and safety data, Silmitasertib represents a critical reference standard for CK2-targeted research and a benchmark for evaluating emerging CK2 inhibitors [3].

Silmitasertib (CX-4945) Cannot Be Substituted with Generic CK2 Inhibitors


Despite sharing a common target, CK2 inhibitors exhibit profound differences in potency, selectivity, subcellular distribution, and clinical translatability that preclude simple interchange [1]. Silmitasertib's tricyclic quinoline scaffold with a critical carboxylate moiety confers a Ki of 0.38 nM, whereas removal of this functional group reduces potency approximately 5000-fold [2]. Second-generation probes like SGC-CK2-1 demonstrate improved kinome selectivity but possess 10-fold lower cellular potency against CK2, altering downstream signaling outcomes [3]. Moreover, subcellular localization studies reveal that 49% of intracellular Silmitasertib localizes to the nuclear fraction, compared to 71% for analog 5a-2, driving divergent cellular effects (apoptosis vs. migration inhibition) [4]. These quantitative discrepancies in molecular pharmacology underscore why Silmitasertib cannot be generically substituted with any other CK2 inhibitor for research or clinical applications.

Quantitative Differentiation of Silmitasertib (CX-4945) Against CK2 Inhibitor Comparators


Subnanomolar CK2α Potency: Silmitasertib vs. Clinical-Stage Peptide CIGB-300

Silmitasertib inhibits CK2α with an IC50 of 1 nM in cell-free assays and a Ki of 0.38 nM . While CIGB-300 has advanced to clinical evaluation, it functions via a fundamentally different substrate-targeting peptide mechanism with no directly comparable enzyme inhibition IC50 [1]. Among the only two CK2 inhibitors to reach clinical trials, Silmitasertib remains the sole ATP-competitive small molecule with subnanomolar potency and defined enzyme kinetics.

CK2 inhibition potency clinical candidates

Nuclear Localization Advantage: Silmitasertib vs. Indenoindole Derivative 5a-2

In head-to-head cellular uptake and distribution studies, 49% of intracellular Silmitasertib localizes to the nuclear fraction, whereas 71% of analog 5a-2 distributes to the cytoplasm [1]. This differential subcellular partitioning correlates with functional outcomes: Silmitasertib demonstrates stronger pro-apoptotic effects on tumor cells, while 5a-2 is more effective at inhibiting tumor cell migration [1]. Notably, intracellular Silmitasertib concentration reached 119.3 nM, while 5a-2 achieved 408.3 nM, yet both produced comparable intracellular CK2 inhibition (>75% at 20 µM) [1].

subcellular distribution apoptosis cancer cell biology

Clinical Validation Gap: Silmitasertib vs. High-Selectivity Probes SGC-CK2-1/SGC-CK2-2

Silmitasertib is the only CK2 inhibitor with extensive human clinical data, including completed Phase I/II trials in advanced solid tumors and basal cell carcinoma (NCT00891280, NCT03897036) [1][2]. In a Phase I expansion trial in advanced basal cell carcinoma, Silmitasertib demonstrated a median progression-free survival of 9.2 months in locally advanced BCC and disease control rates of 80% (metastatic) and 65% (locally advanced) [2]. While second-generation probes SGC-CK2-1 and SGC-CK2-2 exhibit higher kinome selectivity (Gini coefficients up to 0.755 vs. 0.615 for Silmitasertib), they lack any human clinical data and demonstrate 10-fold lower cellular CK2 inhibition potency [3][4].

clinical translation selectivity therapeutic development

Clinical Safety and Tolerability Profile: Silmitasertib vs. Hedgehog Inhibitors in BCC

In patients with advanced basal cell carcinoma who had failed first-line hedgehog pathway inhibitors, Silmitasertib demonstrated a 24% discontinuation rate due to adverse events [1]. Two patients achieved progression-free survival exceeding 21 months, and three patients achieved partial responses (>30% tumor reduction) [1]. This tolerability profile contrasts with the higher discontinuation rates reported for first-line hedgehog inhibitors vismodegib and sonidegib, where muscle spasms, alopecia, and dysgeusia frequently limit treatment duration [2]. The most common toxicities with Silmitasertib were mild to moderate gastrointestinal events, manageable with dose interruption or supportive care [1].

safety tolerability basal cell carcinoma clinical outcomes

In Vivo Antitumor Efficacy with Defined Oral Dosing: Silmitasertib vs. Analog CX-5011

Silmitasertib demonstrates dose-dependent tumor growth inhibition (TGI) in xenograft models: in the BT-474 breast cancer model, oral administration at 25 mg/kg and 75 mg/kg twice daily yielded TGI of 88% and 97%, respectively [1]. In the PC3 prostate cancer xenograft model, 25, 50, and 75 mg/kg doses produced TGI of 19%, 40%, and 86%, respectively [1]. While analog CX-5011 shares similar enzyme potency (Ki < 1 nM) and demonstrates activity in imatinib-resistant CML models, it lacks the comprehensive in vivo xenograft efficacy characterization across multiple tumor types that Silmitasertib possesses [2]. Additionally, CX-5011 induces CK2-independent methuosis (vacuole formation) at low micromolar concentrations—a phenotype not observed with Silmitasertib—potentially confounding CK2-specific interpretations [3].

in vivo efficacy xenograft oral bioavailability dosing

Optimal Procurement Scenarios for Silmitasertib (CX-4945) Based on Quantitative Differentiation


Clinical Trial Benchmarking and Translational CK2 Pharmacology

Procure Silmitasertib when establishing a CK2 inhibitor reference standard for translational oncology research, particularly for studies requiring comparison to clinical-stage CK2 inhibitors. As the only ATP-competitive CK2 inhibitor with extensive human PK, safety, and preliminary efficacy data from Phase I/II trials (NCT00891280, NCT03897036), Silmitasertib provides a validated benchmark for evaluating novel CK2-targeted agents. The compound's defined oral dosing and clinical safety profile—including a 24% discontinuation rate due to AEs in BCC patients—enables realistic translational modeling and serves as a control for assessing next-generation CK2 inhibitors with claimed improvements in selectivity or tolerability [1][2].

Nuclear CK2 Signaling and Apoptosis Mechanism Studies

Procure Silmitasertib for investigations requiring selective inhibition of nuclear CK2 pools and pro-apoptotic signaling. Quantitative subcellular fractionation demonstrates that 49% of intracellular Silmitasertib localizes to the nuclear fraction, driving stronger pro-apoptotic effects compared to analogs with predominantly cytoplasmic distribution [1]. This property makes Silmitasertib the preferred CK2 inhibitor for studies interrogating CK2's role in transcriptional regulation, DNA damage response, and nuclear substrate phosphorylation, where alternative inhibitors with different subcellular partitioning may fail to achieve equivalent nuclear target engagement [1].

In Vivo Xenograft Efficacy and Oral Bioavailability Studies

Procure Silmitasertib for rodent xenograft studies requiring a well-characterized oral CK2 inhibitor with validated dosing regimens. Silmitasertib provides reproducible tumor growth inhibition across multiple models: 88-97% TGI in BT-474 breast cancer xenografts at 25-75 mg/kg BID, and 86% TGI in PC3 prostate cancer xenografts at 75 mg/kg BID [1]. Unlike more selective probes (e.g., SGC-CK2-1) with undefined in vivo pharmacology or analogs (e.g., CX-5011) that exhibit confounding off-target methuosis induction, Silmitasertib offers a reliable in vivo tool for CK2 target validation and combination therapy studies [1][2].

Hedgehog Inhibitor-Refractory Cancer Model Studies

Procure Silmitasertib for preclinical and clinical research targeting cancers that have progressed on first-line hedgehog pathway inhibitors. Clinical data from Phase I expansion in advanced BCC demonstrate that Silmitasertib achieves meaningful disease control (median PFS 9.2 months in locally advanced BCC) in patients who have failed vismodegib or sonidegib [1]. This distinct mechanism of action—CK2 inhibition rather than SMO antagonism—enables Silmitasertib to circumvent hedgehog pathway resistance mechanisms, positioning it as a unique tool for investigating CK2-driven oncogenic signaling in resistant tumor models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silmitasertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.